Cas no 29886-62-2 (4-(2-Thienyl)benzoic Acid)

4-(2-Thienyl)benzoic Acid structure
4-(2-Thienyl)benzoic Acid structure
商品名:4-(2-Thienyl)benzoic Acid
CAS番号:29886-62-2
MF:C11H8O2S
メガワット:204.2450
MDL:MFCD00690742
CID:271938
PubChem ID:736498

4-(2-Thienyl)benzoic Acid 化学的及び物理的性質

名前と識別子

    • 4-(Thiophen-2-yl)benzoic acid
    • 4-(2-Thienyl)Benzoic Acid
    • 4-Thiophen-2-ylbenzoic acid
    • 4-Thiophen-2-yl-benzoic acid
    • Benzoic acid,4-(2-thienyl)-
    • 4-(Thien-2-yl)benzoic acid
    • Benzoic acid, 4-(2-thienyl)-
    • PubChem12353
    • 4-thien-2-ylbenzoic acid
    • 4-(2-thienyl)benzoicacid
    • AMTDA058
    • 4-(thiophen-2-yl)-benzoic acid
    • CVDUBQJEQNRCIZ-UHFFFAOYSA-N
    • SBB033933
    • STK027502
    • 4-(2-Thienyl)benzoic Acid
    • MDL: MFCD00690742
    • インチ: 1S/C11H8O2S/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H,(H,12,13)
    • InChIKey: CVDUBQJEQNRCIZ-UHFFFAOYSA-N
    • ほほえんだ: S1C([H])=C([H])C([H])=C1C1C([H])=C([H])C(C(=O)O[H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 204.02500
  • どういたいしつりょう: 204.025
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 65.5
  • 疎水性パラメータ計算基準値(XlogP): 3.3

じっけんとくせい

  • 密度みつど: 1.303
  • ゆうかいてん: 238-243 °C
  • ふってん: 372.8°C at 760 mmHg
  • フラッシュポイント: 179.3 °C
  • PSA: 65.54000
  • LogP: 3.11330

4-(2-Thienyl)benzoic Acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H302-H319
  • 警告文: P305 + P351 + P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 22
  • セキュリティの説明: S37/39
  • 危険物標識: Xi Xn
  • ちょぞうじょうけん:Keep in dark place,Sealed in dry,2-8°C
  • セキュリティ用語:S26;S37/39
  • リスク用語:R22

4-(2-Thienyl)benzoic Acid 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2-Thienyl)benzoic Acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-2092-5MG
4-(thiophen-2-yl)benzoic acid
29886-62-2 >95%
5mg
£46.00 2025-02-08
Key Organics Ltd
AS-2092-10MG
4-(thiophen-2-yl)benzoic acid
29886-62-2 >95%
10mg
£63.00 2025-02-08
Enamine
EN300-100457-0.25g
4-(thiophen-2-yl)benzoic acid
29886-62-2 95%
0.25g
$128.0 2023-10-28
Apollo Scientific
OR23163-1g
4-(Thien-2-yl)benzoic acid
29886-62-2
1g
£25.00 2025-02-19
TRC
T345620-1000mg
4-(2-Thienyl)benzoic Acid
29886-62-2
1g
$110.00 2023-05-17
Alichem
A169005418-5g
4-(Thiophen-2-yl)benzoic acid
29886-62-2 97%
5g
$273.98 2023-09-02
SHENG KE LU SI SHENG WU JI SHU
sc-261502-1g
4-(Thien-2-yl)benzoic acid,
29886-62-2
1g
¥519.00 2023-09-05
Alichem
A169005418-10g
4-(Thiophen-2-yl)benzoic acid
29886-62-2 97%
10g
$395.01 2023-09-02
Matrix Scientific
071835-5g
4-Thiophen-2-yl-benzoic acid, 95+%
29886-62-2 95+%
5g
$399.00 2023-09-10
Enamine
EN300-100457-10.0g
4-(thiophen-2-yl)benzoic acid
29886-62-2
10g
$1471.0 2023-05-17

4-(2-Thienyl)benzoic Acid 合成方法

4-(2-Thienyl)benzoic Acid 関連文献

4-(2-Thienyl)benzoic Acidに関する追加情報

4-(2-Thienyl)benzoic Acid: A Comprehensive Overview

4-(2-Thienyl)benzoic acid, also known by its CAS number 29886-62-2, is a compound of significant interest in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a benzoic acid group with a thiophene moiety. The thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom, imparts distinctive electronic and structural properties to the molecule, making it a valuable building block in various chemical syntheses.

Recent advancements in synthetic chemistry have led to innovative methods for the preparation of 4-(2-thienyl)benzoic acid. One notable approach involves the coupling of thioanisole derivatives with aromatic carboxylic acids under specific catalytic conditions. This method not only enhances the efficiency of synthesis but also opens avenues for the exploration of structurally diverse analogs. Researchers have demonstrated that the substitution pattern on the thiophene ring significantly influences the reactivity and stability of the resulting compounds, which has implications for their potential applications in drug design and material synthesis.

The electronic properties of 4-(2-thienyl)benzoic acid make it an attractive candidate for use in organic electronics. Studies have shown that the thiophene moiety enhances the conjugation length of the molecule, thereby improving its ability to conduct electricity. This property has been leveraged in the development of novel materials for flexible electronics, such as organic field-effect transistors (OFETs). Recent research highlights the potential of this compound as a component in high-performance electronic devices due to its excellent charge transport characteristics.

In the biomedical field, 4-(2-thienyl)benzoic acid has garnered attention for its potential as a lead compound in drug discovery. Preclinical studies have indicated that this compound exhibits promising anti-inflammatory and antioxidant activities. Furthermore, its ability to modulate key cellular pathways makes it a candidate for therapeutic interventions in conditions such as neurodegenerative diseases and cardiovascular disorders. Collaborative efforts between chemists and biologists are currently underway to optimize its pharmacokinetic properties and evaluate its safety profile.

The versatility of 4-(2-thienyl)benzoic acid extends to its use as a precursor in the synthesis of more complex molecules. For instance, it serves as an intermediate in the construction of heterocyclic frameworks that are integral to various bioactive compounds. Its role in these syntheses underscores its importance as a fundamental building block in organic chemistry.

In conclusion, 4-(2-thienyl)benzoic acid stands out as a multifaceted compound with applications spanning multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application development, positions it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new dimensions of its utility, this compound is poised to make significant contributions to the advancement of science and technology.

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